N-[4-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)phenyl]acetamide
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Overview
Description
N-[4-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)phenyl]acetamide is a complex organic compound characterized by its anthraquinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)phenyl]acetamide typically involves the reaction of 1-aminoanthraquinone with 4-acetamidobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
N-[4-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism by which N-[4-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)phenyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The anthraquinone core can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of an acetamido group.
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide: Contains a methoxy group instead of a sulfonamido group.
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide: Contains an ethoxy group instead of a sulfonamido group.
Uniqueness
N-[4-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)phenyl]acetamide is unique due to its combination of an anthraquinone core with a sulfonamido group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c1-13(25)23-14-9-11-15(12-10-14)24-30(28,29)19-8-4-7-18-20(19)22(27)17-6-3-2-5-16(17)21(18)26/h2-12,24H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCWXJPWOABBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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